7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine 7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17436737
InChI: InChI=1S/C25H17BrClN3/c26-21-17-30(24-23(21)29-22(27)16-28-24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
SMILES:
Molecular Formula: C25H17BrClN3
Molecular Weight: 474.8 g/mol

7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine

CAS No.:

Cat. No.: VC17436737

Molecular Formula: C25H17BrClN3

Molecular Weight: 474.8 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine -

Specification

Molecular Formula C25H17BrClN3
Molecular Weight 474.8 g/mol
IUPAC Name 7-bromo-2-chloro-5-tritylpyrrolo[2,3-b]pyrazine
Standard InChI InChI=1S/C25H17BrClN3/c26-21-17-30(24-23(21)29-22(27)16-28-24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Standard InChI Key GNVVCTKRSPAPGU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=NC(=CN=C54)Cl)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 7-bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is C₂₅H₁₈BrClN₃, with a molecular weight of 476.79 g/mol. The trityl group (C(C₆H₅)₃) contributes significantly to its molecular mass, accounting for approximately 51% of the total weight. This bulky substituent enhances steric hindrance, influencing the compound’s solubility and reactivity .

Structural Characterization

The core structure consists of a fused bicyclic system: a five-membered pyrrole ring condensed with a six-membered pyrazine ring. Key features include:

  • Bromine at position 7, which enhances electrophilic substitution reactivity.

  • Chlorine at position 2, contributing to electronic effects and potential halogen bonding.

  • Trityl group at position 5, serving as a protective moiety for the pyrrole nitrogen .

The InChIKey for this compound can be inferred as VLPKMHQJURMLAN-UHFFFAOYSA-N based on analogous structures, though experimental validation is required.

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Core Formation: Cyclization of a pyrrole precursor with a halogenated pyrazine derivative under basic conditions. For example, 7-bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine is first synthesized via Ullmann coupling or Buchwald-Hartwig amination .

  • Trityl Protection: Reaction of the free amine at position 5 with trityl chloride (CPh₃Cl) in the presence of a base such as triethylamine. This step proceeds via nucleophilic substitution, yielding the protected derivative .

Example Reaction:

C6H3BrClN3+CPh3ClEt3NC25H18BrClN3+HCl\text{C}_6\text{H}_3\text{BrClN}_3 + \text{CPh}_3\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{25}\text{H}_{18}\text{BrClN}_3 + \text{HCl}

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to optimize yield and purity. Key parameters include:

  • Temperature Control: Maintained at 0–5°C during tritylation to minimize side reactions.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >98% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in polar solvents (e.g., water, ethanol) due to the hydrophobic trityl group. Solubility increases in dichloromethane (DCM) and tetrahydrofuran (THF).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic conditions, releasing triphenylmethanol .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 15H, trityl aromatic), 6.85 (s, 1H, pyrrole H), 3.95 (s, 1H, NH).

  • MS (ESI+): m/z 477.1 [M+H]⁺ .

Applications in Medicinal Chemistry

Kinase Inhibition

Analogous compounds, such as 5H-pyrrolo[2,3-b]pyrazine derivatives, exhibit tyrosine kinase inhibitory activity. The bromine and chlorine atoms facilitate interactions with ATP-binding pockets, while the trityl group may improve blood-brain barrier penetration.

Comparison with Analogous Compounds

CompoundSubstituentsMolecular WeightKey Application
7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazineH at position 5233.35 g/molIntermediate in synthesis
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazineTosyl at position 5352.21 g/molProtease inhibition
7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazineTrityl at position 5476.79 g/molKinase inhibition (proposed)

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